2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-methoxyaniline with a suitable quinoline derivative, followed by the introduction of a pentyl group through alkylation. The final step involves the formation of the carboxamide group through an amide coupling reaction. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted quinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is used in the study of cellular processes.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The compound may also influence various signaling pathways within cells, leading to changes in cellular behavior and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
Uniqueness
2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide is unique due to its specific structural features, such as the presence of a quinoline core and a pentyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-pentylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-7-14-23-22(25)19-15-21(16-10-12-17(26-2)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,25) |
InChI Key |
OVGOZKIGWPZULS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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